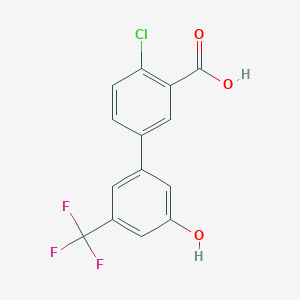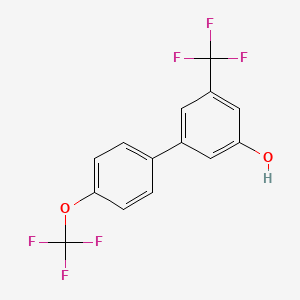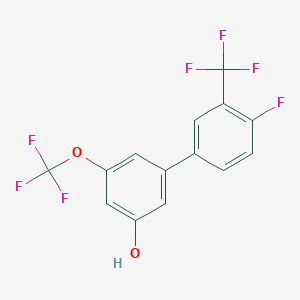
5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%
Übersicht
Beschreibung
5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% (5-F3TFP-3TFMP) is a synthetic compound that has been used in a number of scientific research applications. It is a highly potent and selective inhibitor of the enzyme phospholipase A2 (PLA2), which plays an important role in the metabolism of phospholipids. 5-F3TFP-3TFMP has been used in a wide range of laboratory experiments, including studies of its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery.
Wirkmechanismus
The mechanism of action of 5-F3TFP-3TFMP as an inhibitor of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% is not completely understood. It is believed that the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phospholipids. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
5-F3TFP-3TFMP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%, which can lead to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, it has been shown to inhibit the release of calcium from intracellular stores, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-F3TFP-3TFMP in laboratory experiments has a number of advantages. It is a highly potent and selective inhibitor of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%, making it an ideal tool for studying the enzyme’s mechanism of action and physiological effects. In addition, it is relatively easy to synthesize, making it an accessible and cost-effective tool for laboratory experiments.
The use of 5-F3TFP-3TFMP in laboratory experiments also has some limitations. It is not known if the compound has any off-target effects, which could limit its use in certain experiments. In addition, the compound is not approved for human use, so it should not be used in experiments involving humans.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-F3TFP-3TFMP in scientific research. One potential direction is the development of novel 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% inhibitors that are more potent and selective than 5-F3TFP-3TFMP. Another potential direction is the use of 5-F3TFP-3TFMP in drug discovery studies to identify novel compounds that may be useful for the treatment of various diseases. In addition, 5-F3TFP-3TFMP could be used to study the biochemical and physiological effects of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% inhibitors, as well as their potential applications in the treatment of various diseases. Finally, 5-F3TFP-3TFMP could be used in studies to further understand the mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% inhibitors.
Synthesemethoden
5-F3TFP-3TFMP is synthesized using a two-step process. First, the compound is prepared by reacting 2-fluoro-3-trifluoromethylphenol with trifluoromethoxybenzene in a mixed solvent of dimethylformamide (DMF) and acetonitrile (ACN). The reaction is carried out at room temperature and the product is purified by column chromatography. The second step involves the reduction of the compound with sodium borohydride (NaBH4) in a solvent of THF and water. The reaction is carried out at room temperature and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-F3TFP-3TFMP has been used in a number of scientific research applications. It has been used as an inhibitor of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% in a variety of studies involving the metabolism of phospholipids. It has also been used to study the mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% inhibitors, as well as their biochemical and physiological effects. In addition, 5-F3TFP-3TFMP has been used in drug discovery studies to identify novel compounds that may be useful for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F7O2/c15-12-10(2-1-3-11(12)13(16,17)18)7-4-8(22)6-9(5-7)23-14(19,20)21/h1-6,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWCSLUXBGAQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686739 | |
| Record name | 2'-Fluoro-5-(trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261952-81-1 | |
| Record name | 2'-Fluoro-5-(trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)